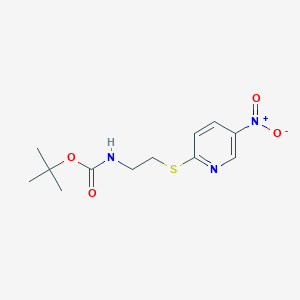
tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR: is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a thioether linkage at the 2-position The thioether is further connected to an ethyl chain terminating in a tert-butoxycarbonyl-protected amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2-chloro-5-nitropyridine with 2-(tert-butoxycarbonylamino)ethanethiol under basic conditions to form the thioether linkage.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products:
Reduction Product: 2-[2-(tert-Butoxycarbonylamino)ethylthio]-5-aminopyridine.
Substitution Product: Various substituted thioethers depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Building Block: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential use in drug development, particularly in the design of molecules that can interact with biological targets such as enzymes or receptors.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or reactivity.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitro group and thioether linkage may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 2-[2-(tert-Butoxycarbonylamino)ethoxy]ethanol
- N-(tert-Butoxycarbonyl)ethanolamine
- 2-(tert-Butoxycarbonylamino)-1-ethanol
Comparison:
- Structural Differences: While these compounds share the tert-butoxycarbonyl-protected amine group, they differ in their other functional groups and overall structure.
- Uniqueness: tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR is unique due to the presence of both a nitro group and a thioether linkage, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H17N3O4S |
|---|---|
Poids moléculaire |
299.35 g/mol |
Nom IUPAC |
tert-butyl N-[2-(5-nitropyridin-2-yl)sulfanylethyl]carbamate |
InChI |
InChI=1S/C12H17N3O4S/c1-12(2,3)19-11(16)13-6-7-20-10-5-4-9(8-14-10)15(17)18/h4-5,8H,6-7H2,1-3H3,(H,13,16) |
Clé InChI |
XNRZXJPGSHUNDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCSC1=NC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
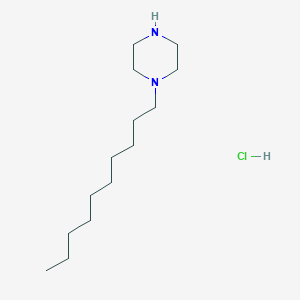

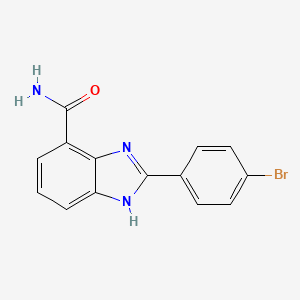
![[Ethoxy(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B8396248.png)
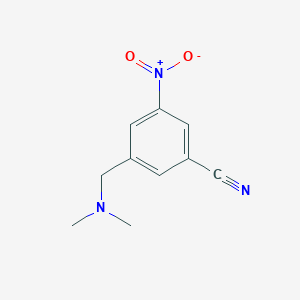
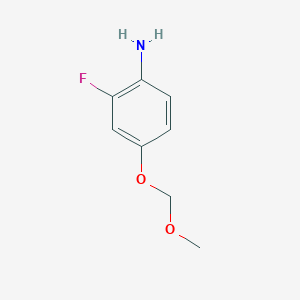
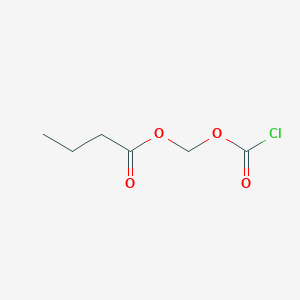
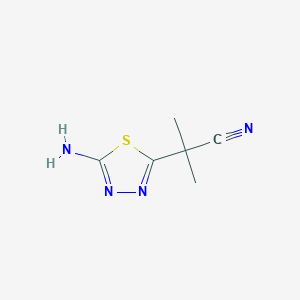
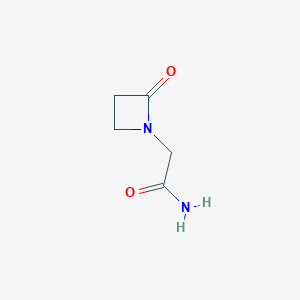


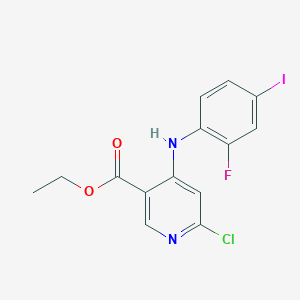

![5-(3,5-dichlorophenylthio)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B8396296.png)
